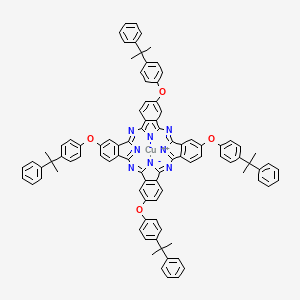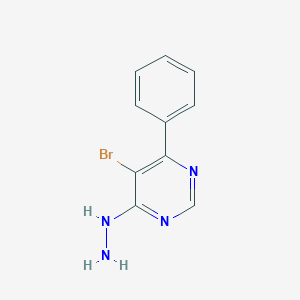
5-Bromo-4-hydrazinyl-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-hydrazinyl-6-phenylpyrimidine is a chemical compound with the molecular formula C10H9BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine typically involves the bromination of 4-hydrazinyl-6-phenylpyrimidine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydrazinyl-6-phenylpyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo or azoxy derivatives, or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce azo or azoxy compounds.
Scientific Research Applications
5-Bromo-4-hydrazinyl-6-phenylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-phenylpyrimidine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-4-phenylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential for forming covalent bonds with target proteins.
5-Bromo-4-hydrazinylpyrimidine: Lacks the phenyl group, which may affect its overall stability and binding affinity.
Uniqueness
5-Bromo-4-hydrazinyl-6-phenylpyrimidine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
3438-59-3 |
|---|---|
Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
(5-bromo-6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H9BrN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15) |
InChI Key |
HHGQVLSAPPQSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
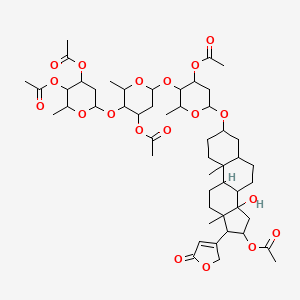


![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)


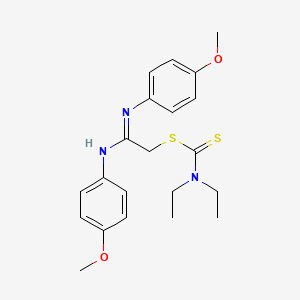


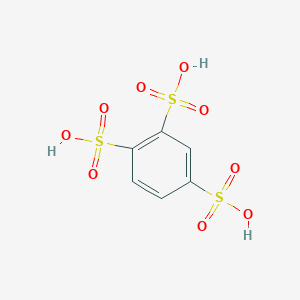
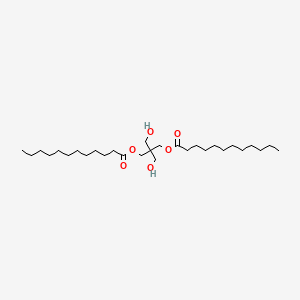
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
